N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide
Description
N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide is a synthetic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrazole ring, and a thiadiazole moiety
Properties
IUPAC Name |
N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N5OS/c1-5-8(6(2)19(3)17-5)9(11(12,13)14)15-10(20)7-4-21-18-16-7/h4,9H,1-3H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIHKZXRBAOIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C(F)(F)F)NC(=O)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Intermediate: The synthesis begins with the preparation of the 1,3,5-trimethylpyrazole intermediate. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.
Introduction of the Trifluoromethyl Group: The next step involves the introduction of the trifluoromethyl group. This can be done using trifluoroacetic acid or its derivatives in the presence of a suitable catalyst.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the intermediate with thiosemicarbazide under oxidative conditions.
Final Coupling Reaction: The final step involves coupling the intermediate with a carboxylic acid derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of agrochemicals, such as herbicides and fungicides. Its ability to undergo various chemical reactions also makes it a versatile intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The trifluoromethyl group and the pyrazole ring are known to enhance binding affinity and specificity, potentially leading to potent biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]benzamide
- N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiazole-4-carboxamide
- N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]oxazole-4-carboxamide
Uniqueness
Compared to these similar compounds, N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring. This ring can confer different electronic properties and reactivity, potentially leading to distinct biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
